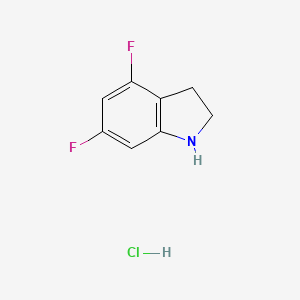

4,6-Difluoroindoline hydrochloride

Description

Significance of Indoline (B122111) and Indole (B1671886) Scaffolds in Drug Discovery and Development

Indole and its reduced form, indoline, are bicyclic heterocyclic compounds that are fundamental components of a vast array of biologically active molecules. researchgate.netnih.gov The indole nucleus is present in the essential amino acid tryptophan and its derivatives, including the neurotransmitter serotonin (B10506) and the hormone melatonin. researcher.life This inherent biological relevance has made indole and indoline scaffolds a focal point for medicinal chemists. researchgate.netnih.gov

These structures serve as versatile frameworks in the design of drugs targeting a wide range of diseases. mdpi.comnih.gov Their ability to interact with various biological targets, including enzymes and receptors, has led to the development of numerous approved drugs with diverse therapeutic applications, such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netmdpi.com The structural rigidity and the presence of a hydrogen bond donor in the indoline moiety contribute to its favorable binding characteristics with proteins. nih.gov The non-coplanar nature of the two rings in the indoline structure can also improve physicochemical properties like water solubility compared to the flatter indole ring. nih.gov

Rationale for Fluorine Introduction in Pharmaceutical Compounds

The strategic incorporation of fluorine atoms into drug candidates is a well-established and powerful tool in medicinal chemistry. tandfonline.comacs.org Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this element on a molecule's properties. researchgate.net The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to overcome various challenges in drug development. tandfonline.comijfans.org

The introduction of fluorine can significantly enhance the biological potency of a compound. mdpi.comresearchgate.net By altering the electronic properties of a molecule, fluorine can influence its binding affinity to the target protein. tandfonline.comresearchgate.net The substitution of hydrogen with fluorine, which has a comparable van der Waals radius, often leads to minimal steric hindrance while providing beneficial electronic effects. tandfonline.com

A crucial advantage of fluorination is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. ijfans.orgacs.org This "metabolic blocking" at susceptible positions on a drug molecule can prevent or slow down its breakdown in the body, leading to a longer duration of action and improved bioavailability. nih.govacs.org

Fluorine's high electronegativity can profoundly alter a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov The introduction of fluorine can modulate a compound's lipophilicity, a key factor influencing its ability to cross cell membranes. mdpi.comnih.gov While a single fluorine atom can increase lipophilicity, the effect can be tailored by the number and position of fluorine atoms. mdpi.com

Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. ijfans.orgnih.gov This modification can be crucial for improving oral bioavailability by influencing the ionization state of the drug at different physiological pH values. ijfans.org By fine-tuning these properties, medicinal chemists can optimize a drug candidate's journey through the body to its site of action. youtube.com

Overview of Research Trajectories for 4,6-Difluoroindoline (B177666) Hydrochloride and its Analogues

Research into 4,6-difluoroindoline hydrochloride and its derivatives is driven by the synergistic potential of combining a privileged indoline scaffold with the beneficial attributes of fluorine. The synthesis of such compounds allows for the exploration of their utility as key building blocks in the creation of novel therapeutic agents. For instance, fluorinated dihydroisoquinolines, which share structural similarities, have been synthesized and utilized in the development of potential central nervous system drug candidates. mdpi.com

Studies on related fluorinated heterocyclic compounds have demonstrated their potential as antimicrobial and antioxidant agents. researchgate.netnih.gov The investigation of this compound and its analogues aims to systematically evaluate their pharmacological activities across various disease areas. By preparing and testing a library of derivatives with different substitutions on the indoline core, researchers can establish structure-activity relationships (SAR) and identify lead compounds for further development. This approach allows for a comprehensive assessment of how the difluoro-substitution pattern on the indoline ring influences biological activity and physicochemical properties, ultimately paving the way for the discovery of new and improved medicines.

Precursor Synthesis Strategies for Fluorinated Indole Carboxylic Acids

The development of robust synthetic routes to fluorinated indole carboxylic acids is crucial, as these compounds serve as versatile building blocks for more complex molecules, including active pharmaceutical ingredients. The strategic placement of fluorine atoms on the indole scaffold can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.

4,6-Difluoroindole-2-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds. rsc.orgnih.gov Its preparation can be achieved through several established synthetic methodologies, which often begin with appropriately substituted anilines.

A common and effective method for synthesizing indole derivatives involves the cyclization of isonitrosoacetanilide intermediates. This strategy, often part of the broader Sandmeyer isatin (B1672199) synthesis, is particularly useful for producing substituted isatins, which can then be converted to the desired indole-2-carboxylic acids. nih.gov In the context of 4,6-difluoroindole-2-carboxylic acid, the synthesis would commence with 3,5-difluoroaniline.

The process involves the reaction of the aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in an acidic aqueous medium. nih.gov This reaction forms an intermediate, 4',6'-difluoro-isonitrosoacetanilide. This intermediate is then subjected to strong acid-catalyzed cyclization, typically using concentrated sulfuric acid or methanesulfonic acid, to yield 4,6-difluoroisatin. nih.govgoogle.com The isatin can then undergo further transformations, such as ring-opening and rearrangement, to afford the target 4,6-difluoroindole-2-carboxylic acid. The solubility of highly lipophilic intermediates can sometimes pose a challenge in this classical route, potentially affecting yields. nih.gov

This method, known as the Sandmeyer isatin synthesis, is a foundational two-step approach to isatins, which are direct precursors to indole-2-carboxylic acids. orgsyn.orgsciencemadness.org The first step is the formation of an isonitrosoacetanilide from a substituted aniline. sciencemadness.org For the target molecule, 3,5-difluoroaniline is the starting material.

The reaction proceeds by condensing the aniline with chloral hydrate and hydroxylamine hydrochloride. orgsyn.orgchemspider.com This step generates an α-oximinoacetanilide intermediate. The subsequent and critical step involves the cyclization of this intermediate in concentrated sulfuric acid, which, upon heating, yields the corresponding isatin (1H-indole-2,3-dione). nih.govsciencemadness.org A patent describing the synthesis of a similar trifluoro-1H-indole-2-carboxylic acid utilizes this exact sequence: reacting 2,3,5-trifluoroaniline with chloral and hydroxylamine, followed by cyclization in sulfuric acid to obtain the corresponding trifluoroisatin. google.com This isatin is then converted to the final indole-2-carboxylic acid product.

Table 1: Key Steps in Sandmeyer Synthesis of 4,6-Difluoroisatin

| Step | Reactants | Key Intermediate/Product | Reagents |

| 1 | 3,5-Difluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride | 4',6'-Difluoro-isonitrosoacetanilide | Hydrochloric acid, Water |

| 2 | 4',6'-Difluoro-isonitrosoacetanilide | 4,6-Difluoroisatin | Concentrated Sulfuric Acid, Heat |

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). alfa-chemistry.compharmaguideline.com

To synthesize 4,6-difluoroindole-2-carboxylic acid via this route, the required starting materials would be (3,5-difluorophenyl)hydrazine and pyruvic acid or a pyruvate ester. The reaction mechanism proceeds through several key steps:

Formation of the (3,5-difluorophenyl)hydrazone from the reaction of the hydrazine (B178648) and pyruvic acid.

Tautomerization of the hydrazone to an enamine intermediate.

A researchgate.netresearchgate.net-sigmatropic rearrangement (an amino-Claisen rearrangement).

Loss of ammonia (B1221849) and subsequent aromatization to form the stable indole ring. wikipedia.orgalfa-chemistry.com

The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂ or BF₃. wikipedia.org The choice of acid and reaction conditions can be crucial for achieving good yields, especially with substituted anilines containing electron-withdrawing groups like fluorine.

Table 2: Fischer Indole Synthesis for 4,6-Difluoroindole-2-carboxylic Acid

| Starting Material 1 | Starting Material 2 | Catalyst (Example) | Product |

| (3,5-Difluorophenyl)hydrazine | Pyruvic acid | Polyphosphoric acid (PPA) | 4,6-Difluoroindole-2-carboxylic acid |

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the efficient construction of heterocyclic systems. nih.gov These methods offer alternative pathways that often proceed under milder conditions and with greater functional group tolerance compared to classical methods.

The synthesis of difluoroindoline derivatives can be achieved through intramolecular C-H/N-H coupling reactions. nih.gov This approach typically involves creating a suitable acyclic precursor containing the difluoroaniline moiety and a tethered group that can undergo cyclization. Palladium catalysts facilitate the intramolecular coupling of an N-H bond with an aromatic C-H bond to form the five-membered indoline ring. While this method directly forms the indoline core, subsequent oxidation would be required to access the corresponding indole derivative. These strategies are valued for their atom economy and are a subject of ongoing development in the synthesis of indole and indoline scaffolds. nih.gov

Beyond the specific synthesis of 4,6-difluoroindole-2-carboxylic acid, a diverse array of methodologies exists for accessing other fluorinated indole derivatives. The introduction of fluorine can be achieved either by starting with fluorinated precursors or by direct fluorination of an existing indole ring. researchgate.net

Novel, metal-free methods have been developed, such as an oxidative-dearomatization-enabled approach that assembles 2-trifluoromethyl NH-indole products from simple anilines and hexafluoroacetylacetone in the presence of an organic oxidant. nih.gov Another powerful strategy involves intramolecular cycloadditions. For instance, an intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes can construct highly substituted indoline and indole ring systems, providing regiocontrolled access to derivatives with multiple substituents on the benzenoid ring. nih.gov Furthermore, rhodium-catalyzed transannulation reactions of N-fluoroalkylated-1,2,3-triazoles offer an alternative pathway to N-fluoroalkylated indoles. rsc.org These advanced methods highlight the continuous evolution of synthetic strategies for accessing structurally diverse and medicinally relevant fluorinated indoles. nih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4,6-difluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOHUXUMZLPCPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profiling and Biological Activities of 4,6 Difluoroindoline Hydrochloride Derivatives

Antimicrobial Efficacy

The antimicrobial spectrum of 4,6-difluoroindoline (B177666) derivatives encompasses a range of pathogens, with particularly notable activity against mycobacteria. The introduction of fluorine atoms at the 4 and 6 positions of the indole (B1671886) core appears to be a critical modification for potent biological activity.

Antibacterial Activity Against Specific Pathogens

While the primary focus of research on 4,6-difluoroindole (B180311) derivatives has been on their antimycobacterial properties, the broader class of indole derivatives has demonstrated activity against a variety of both Gram-positive and Gram-negative bacteria. For instance, related fluoro-indoles have shown inhibitory effects. Studies on indole derivatives have revealed mechanisms that can suppress drug resistance in Staphylococcus aureus by acting on efflux pumps and can inhibit biofilm formation in pathogens like Escherichia coli and S. aureus. nih.gov Specifically, derivatives of 5-fluoroindole (B109304) and 7-fluoroindole (B1333265) have shown activity against Bacillus anthracis and Staphylococcus aureus. nih.gov Another study identified that 5-fluoroindole exhibited activity against extensively drug-resistant Acinetobacter baumannii with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. nih.gov However, specific data on the broad-spectrum antibacterial activity of 4,6-difluoroindoline hydrochloride derivatives against a wide panel of common bacterial pathogens remains a developing area of research.

Table 1: Antibacterial Activity of Related Fluoroindole Derivatives Against Specific Pathogens

| Compound/Derivative | Pathogen | Activity Noted | Source(s) |

|---|---|---|---|

| 5-Fluoroindole | Acinetobacter baumannii (XDR) | MIC: 64 µg/mL | nih.gov |

| 5-Fluoroindole Derivative (SAB-J83) | Staphylococcus aureus | MIC > 3.1 µg/ml | nih.gov |

| 7-Fluoroindole Derivative (SAB-7f-R1) | Staphylococcus aureus | MIC = 3.1 µg/ml | nih.gov |

| 7-Fluoroindole Derivative (SAB-7f-R1) | Bacillus anthracis | MIC > 1.56 µg/ml | nih.gov |

Antitubercular Activity

The most profound and well-documented biological activity of 4,6-difluoroindole derivatives is against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). A specific analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has been identified as a highly potent anti-TB agent. researchgate.netacs.orgnih.gov

The 4,6-difluoroindole-2-carboxamide derivative has demonstrated exceptional potency against drug-sensitive strains of M. tuberculosis. Research has established its in vitro activity with a Minimum Inhibitory Concentration (MIC) value of 0.012 μM against the H37Rv strain of Mtb. researchgate.netacs.orgnih.gov This high level of activity positions it as a promising candidate for further development in treating standard TB infections.

A critical challenge in global TB control is the rise of drug-resistant strains. The 4,6-difluoroindole-2-carboxamide derivative shows excellent activity not only against drug-sensitive Mtb but also against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.netacs.orgnih.gov This capability is of immense therapeutic interest, as it offers a potential new line of attack against infections that are unresponsive to current first- and second-line treatments.

Beyond M. tuberculosis, derivatives of indole-2-carboxamide have shown efficacy against non-tuberculous mycobacteria (NTM), which are increasingly recognized as opportunistic pathogens. Specifically, these compounds have been tested against Mycobacterium abscessus (Mab), with some derivatives showing a MIC of 0.125 µg/mL. researchgate.net This suggests that indole-2-carboxamides, including the 4,6-difluoro analogs, are strong candidates for further preclinical evaluation as NTM therapeutics. researchgate.net

Table 2: Antitubercular Activity of a 4,6-Difluoroindole Derivative

| Compound | Mycobacterial Strain | MIC | Source(s) |

|---|---|---|---|

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | M. tuberculosis H37Rv (Drug-Sensitive) | 0.012 µM | researchgate.netacs.orgnih.gov |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | M. tuberculosis (MDR and XDR) | Excellent Activity | researchgate.netacs.orgnih.gov |

| Indole-2-carboxamide Derivatives | M. abscessus (NTM) | 0.125 µg/mL | researchgate.net |

The mechanism of action for the potent antitubercular activity of the indole-2-carboxamide class of compounds has been identified. Genetic and lipid profiling studies have pinpointed the Mycobacterial Membrane Protein Large 3 (MmpL3) as the molecular target. researchgate.netacs.orgnih.govresearchgate.net MmpL3 is an essential transporter protein responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, from the cytoplasm to the periplasm. researchgate.netnih.govnih.gov Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. nih.gov By inhibiting MmpL3, these compounds effectively block cell wall construction, leading to bacterial death. nih.gov This targeted action against an essential mycobacterial protein underscores their potential as specific and powerful anti-TB drugs.

Information regarding "this compound" and its derivatives is not available in the public domain for the requested pharmacological activities.

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the pharmacological profiling and biological activities of this compound derivatives for the specific areas outlined in the user's request.

Searches for the anticancer and antitumor potential, including the induction of apoptosis in cancer cell lines, antiproliferative activity in various cancer cell models, and cytotoxic effects on pediatric brain tumor cell lines, for derivatives of this compound did not yield any specific results. Similarly, no information was found concerning the enzyme modulation and inhibition by these compounds, specifically their effects on Cytochrome P450 enzymes like CYP1A2 or their urease inhibitory activity.

While general information exists on the biological activities of other fluorinated indole compounds and various classes of enzyme inhibitors, these findings are not specific to the 4,6-Difluoroindoline core structure. The absence of research data in these particular areas prevents the creation of a scientifically accurate and detailed article as per the requested outline.

Therefore, this report cannot be completed as the necessary scientific evidence and research findings concerning this compound derivatives are not present in the accessible scientific literature and databases.

Anti-Inflammatory Applications

The anti-inflammatory potential of indole and indoline (B122111) derivatives has been explored in various contexts, including chronic respiratory diseases. Research indicates that these scaffolds can modulate key inflammatory pathways.

While direct studies on this compound for COPD are not prominent, related indole derivatives have shown efficacy in preclinical models of the disease. COPD is characterized by persistent lung inflammation and airflow limitation. One study demonstrated that Indole-3-aldehyde (I3A), an intestinal microbial metabolite, significantly alleviated bronchial obstruction and reduced the expression of inflammatory factors like TNF-α, IL-1β, and IL-6 in mouse models of COPD stimulated by cigarette smoke. nih.gov Other research has focused on developing indole-containing compounds as long-acting beta2-adrenoceptor agonists, a cornerstone of COPD therapy, which have shown potential for long duration of action in in vitro models. nih.gov Furthermore, patents have been filed for the use of 1-(quinazolin-4-yl)- and 1-(quinolin-4-yl)-indole-3-acetic acid derivatives in the treatment of respiratory diseases, including COPD, highlighting the perceived potential of this chemical class. google.com

Indole and indoline derivatives achieve their anti-inflammatory effects through multiple mechanisms. A key mechanism involves the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Elevated cAMP levels have anti-inflammatory effects. A novel series of indole-based PDE4 inhibitors demonstrated potent, low nanomolar inhibitory concentrations (IC50) in vitro. nih.gov

Another significant anti-inflammatory pathway targeted by these derivatives is the NF-κB signaling cascade. Research on 3-substituted-indolin-2-one derivatives revealed their ability to suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages. nih.govmdpi.com This suppression was achieved by inhibiting critical signaling pathways, including Akt, MAPK, and NF-κB. nih.govmdpi.com Specifically, Indole-3-aldehyde has been shown to inhibit the NF-κB and NLRP3 signaling pathways by downregulating histone deacetylase 5 (HDAC5) and HDAC6, mediated through the activation of the aryl hydrocarbon receptor (AHR). nih.gov

Table 1: Anti-Inflammatory Mechanisms of Indole/Indoline Derivatives

| Derivative Class | Mechanism of Action | Key Mediators Inhibited | Reference |

|---|---|---|---|

| Indole-based Inhibitors | Phosphodiesterase 4 (PDE4) Inhibition | cAMP breakdown | nih.gov |

| 3-Substituted-indolin-2-ones | Inhibition of Akt, MAPK, and NF-κB signaling | Nitric Oxide (NO), TNF-α, IL-6 | nih.govmdpi.com |

| Indole-3-aldehyde (I3A) | AHR activation, inhibition of HDAC5/6, NF-κB/NLRP3 pathways | TNF-α, IL-1β, IL-6, MMP2, MMP12 | nih.gov |

| Indole Acetic Acid Derivatives | Cyclooxygenase (COX) Inhibition | Prostaglandins | nih.gov |

Metabolic Disorder Interventions

Derivatives of the indoline scaffold have emerged as promising candidates for intervening in metabolic diseases, particularly in the context of kidney complications associated with diabetes.

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a protective role in the kidney. nih.govnih.gov Its dysregulation is a feature of metabolic disease-induced chronic kidney disease (CKD). nih.gov Activating AMPK is therefore a key therapeutic strategy. While research on this compound is limited, a notable study on a novel indoline derivative, AN1284, demonstrated significant efficacy in a mouse model of diabesity-induced CKD. nih.gov Treatment with AN1284 improved kidney function, reduced albumin and creatinine (B1669602) levels, and prevented renal inflammation and adverse morphological changes. nih.gov These benefits were associated with broader metabolic improvements, including weight loss, increased fat utilization, and preservation of insulin (B600854) sensitivity, suggesting the derivative protected the kidney by ameliorating the systemic metabolic abnormalities of diabetes. nih.gov Other studies have confirmed that AMPK activation can reduce renal hypertrophy and markers of inflammation and fibrosis in kidney disease models. researchgate.net

A significant development in diabetes treatment is the use of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which lower blood glucose by promoting its excretion in the urine. wikipedia.orgnih.govdiabetes.org.uk This mechanism is independent of insulin action. nih.gov The indole scaffold has been successfully utilized to create potent and selective SGLT2 inhibitors.

Research into novel N-glucosyl indole derivatives has led to the discovery of compounds with strong SGLT2 inhibitory activity. nih.gov One study focused on optimizing substituted 3-benzylindole-N-glucosides, which resulted in the identification of 3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside (also known as TA-1887). nih.govresearchgate.net This specific fluoro-indole derivative was found to be a highly potent and selective inhibitor of human SGLT2 (hSGLT2) and demonstrated significant antihyperglycemic effects in diabetic mouse models. nih.govresearchgate.net The substitution of a fluorine atom at the R1 position was shown to increase urinary glucose excretion, a key marker of SGLT2 inhibition. nih.gov

Table 2: SGLT2 Inhibitory Activity of a Fluoro-Indole Derivative

| Compound | Description | In Vitro Potency (hSGLT2 IC50) | In Vivo Effect | Reference |

|---|---|---|---|---|

| TA-1887 | 3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside | 6.7 nM | Pronounced antihyperglycemic effects in HF-KK mice | nih.gov |

Antiviral Properties

The antiviral potential of indole-based compounds has been investigated against various pathogens, including influenza viruses. However, the efficacy can be highly dependent on the specific substitutions on the indole ring.

In a study evaluating a series of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide derivatives, compounds with chloro, bromo, and methyl substitutions at the 5-position of the indole ring showed inhibitory activity against influenza A (H1N1, H3N2, H5N1) and B viruses. nih.gov In contrast, the 5-fluoro derivative (SPIII-5F) was found to be ineffective. nih.gov This suggests that while halogenation can be beneficial for antiviral activity in this class of compounds, a fluorine atom at this specific position may not confer the desired effect. The active compounds in this series appeared to inhibit an early step in the viral replication cycle, likely virus adsorption or penetration. nih.gov

Other indole alkaloids, which are structurally related, have demonstrated antiviral properties through different mechanisms. For instance, in one study, Strychnine sulfate (B86663) was found to interfere with viral adsorption, while Harmaline exhibited a direct virucidal effect against the influenza A/H5N1 virus. encyclopedia.pub

Table 3: Antiviral Activity of Indole Derivatives Against Influenza Viruses

| Compound Class/Derivative | Virus Strain(s) | Activity/Mechanism | Reference |

|---|---|---|---|

| 5-Chloro, 5-Bromo, 5-Methyl Indol-3-ylidene derivatives | Influenza A (H1N1, H3N2, H5N1), Influenza B | Active; Inhibition of virus adsorption/penetration | nih.gov |

| 5-Fluoro Indol-3-ylidene derivative (SPIII-5F) | Influenza A (H1N1, H3N2, H5N1), Influenza B | Ineffective | nih.gov |

| Strychnine sulfate | Influenza A/H5N1 | Active; Interferes with viral adsorption | encyclopedia.pub |

| Harmaline | Influenza A/H5N1 | Active; Virucidal effect | encyclopedia.pub |

| Harmane and Harmalol | Influenza A/H5N1 | Active; Interfere with viral replication | encyclopedia.pub |

Activity Against HIV

The indole nucleus is a "privileged scaffold" in antiviral drug development, with several derivatives showing potent anti-HIV activity. frontiersin.orgnih.gov Fluorination of these scaffolds has emerged as a powerful strategy to enhance their efficacy. nih.gov Research into fluorinated indole-carboxamide derivatives has identified compounds with highly potent inhibitory effects on HIV-1 replication in human T-lymphocyte (CEM) cells, demonstrating activity at low nanomolar concentrations with minimal cytotoxicity. nih.gov

Specifically, 4-fluoroindole-carboxamide derivatives have shown exceptional promise. nih.gov The antiviral potency of a series of these compounds was found to be significant, with EC₅₀ values against HIV-1 wild-type (WT) ranging from 2.0 to 4.6 nM. nih.gov Further optimization, particularly the introduction of a heteroaryl-carboxamide group at the C-7 position of the 4-fluoroindole (B1304775) core, has led to derivatives with extraordinary antiviral activity in the picomolar range. nih.gov

Structurally related 3-oxindole derivatives have also been identified as a potent class of HIV-1 inhibitors. nih.gov These compounds function by targeting and inhibiting Tat-mediated viral transcription, a critical step in the HIV-1 life cycle. nih.govresearchgate.net A notable example, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM. nih.gov

Table 1: Anti-HIV Activity of Selected Fluorinated Indole and 3-Oxindole Derivatives

| Compound Class | Specific Derivative Example | Target/Assay | Potency (EC₅₀/IC₅₀) | Citation |

|---|---|---|---|---|

| Fluorinated Indole-Carboxamides | Derivatives 19a-e | HIV-1 WT Replication (CEM cells) | 2.0 - 4.6 nM | nih.gov |

| 7-Carboxamide-4-Fluoroindoles | Derivative 22 (Primary Amide) | HIV-1 Inhibition | 0.14 nM | nih.gov |

| 7-Carboxamide-4-Fluoroindoles | Derivative 23p (Heteroaryl-Carboxamide) | HIV-1 Inhibition | 0.0058 nM | nih.gov |

| 3-Oxindole-2-Carboxylates | Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) | HIV-1 Infection | 0.4578 µM | nih.gov |

Broader Antiviral Strategies

The utility of the fluorinated indoline scaffold extends beyond HIV to a range of other viral pathogens. This demonstrates the potential for developing broad-spectrum antiviral agents from this chemical class. mdpi.comnih.gov

Fused tricyclic derivatives of indoline and 4-imidazolidinone have been identified as potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV), targeting the viral RNA-dependent RNA polymerase (RdRp). nih.gov In another study, isatin (B1672199) derivatives, which feature an indole-2,3-dione core, were synthesized and tested against multiple viruses. mdpi.com These compounds exhibited significant antiviral activity against influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), with some derivatives showing inhibitory concentrations in the low nanomolar range. mdpi.com For example, a derivative featuring a 4,4'-sulfonyldianiline substitution on the isatin scaffold was particularly effective against the H1N1 virus. mdpi.com

Furthermore, 5-fluoroindole derivatives have been explored for their activity against other viruses. Thiosemicarbazide derivatives of 5-fluoroindole displayed significant inhibitory activity against Coxsackie B4 virus in both Hela and Vero cell lines. nih.gov

Table 2: Broad-Spectrum Antiviral Activity of Selected Indoline Derivatives

| Compound Class | Specific Derivative Example | Virus Target | Potency (IC₅₀) | Citation |

|---|---|---|---|---|

| Isatin Derivative | Compound 9 (4,4'-sulfonyldianiline sub.) | Influenza H1N1 | 0.0027 µM | mdpi.com |

| Isatin Derivative | Compound 5 (Benzene-1,3,5-triol sub.) | HSV-1 | 0.0022 µM | mdpi.com |

| Isatin Derivative | Compound 4 (Benzohydrazide sub.) | COX-B3 | 0.0092 µM | mdpi.com |

| 5-Fluoroindole-Thiosemicarbazide | Derivative 27b | Coxsackie B4 Virus (Vero cells) | 0.4 µg/mL | nih.gov |

Other Bioactive Properties and Emerging Therapeutic Areas

Central Nervous System Applications

The exploration of fluorinated indoline derivatives for central nervous system (CNS) applications is an emerging field. A key area of investigation involves the modulation of neurotransmitter receptors. For instance, fluorinated indole derivatives have been tested for their affinity for the benzodiazepine (B76468) site of the GABA-A receptor, a critical target for anxiolytic and sedative drugs. nih.gov Structure-activity relationship studies revealed that 6-fluorinated derivatives were significantly more effective than their 8-fluorinated counterparts in binding to this receptor. nih.gov

Additionally, related fused indole structures, specifically 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives, have demonstrated analgesic and anti-inflammatory activities in preclinical models. nih.gov This suggests that the indole scaffold can be modified to target pathways involved in pain and inflammation, which are key areas of CNS research. The role of these compounds as potential potassium channel modulators, as discussed later, also has significant implications for CNS disorders where neuronal excitability is dysregulated. nih.gov

Antihypertensive Activity

While specific studies on this compound are not prominent, the parent indole structure has been investigated for its potential in managing hypertension. A series of indole derivatives have been synthesized and shown to possess antihypertensive activity, often in combination with other beneficial cardiovascular effects.

One area of research has focused on aryloxypropanolamines that incorporate a 3-indolyl-tert-butyl moiety as an N-substituent. These compounds have been shown to exhibit antihypertensive effects in spontaneously hypertensive rats, which are attributed to a combination of beta-adrenergic receptor antagonism and direct vasodilating action. This dual mechanism is a desirable feature in antihypertensive drug candidates.

Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of modern anticoagulants. nih.gov The design of effective FXa inhibitors often relies on scaffolds that provide an optimal level of flexibility to fit into the enzyme's active site. nih.gov The dihydroindole scaffold has been specifically identified as a core structure with an "intermediate level of flexibility" that is considered promising for the development of direct FXa inhibitors. nih.gov

While much of the clinical development has focused on other heterocyclic cores, the foundational research identifying the dihydroindole structure underscores its potential. This suggests that derivatives, including fluorinated versions like 4,6-difluoroindoline, could serve as a basis for novel oral anticoagulants. The rationale is that such scaffolds can provide a non-linear geometry considered important for recognition by the FXa active site. nih.gov

Potassium Channel Modulation

Potassium channels are integral membrane proteins that play a crucial role in regulating cellular excitability and are considered important targets for a wide array of diseases, including cardiac arrhythmias and neurological disorders. nih.govmdpi.com Small organic molecules are a major category of potassium channel modulators. nih.gov

Research has shown that indole derivatives can be potent inhibitors of specific potassium channels. For example, several indole derivatives were designed and synthesized as inhibitors of the Kv1.5 potassium channel, which is a key target for the treatment of atrial fibrillation. These compounds demonstrated potent inhibitory activities against Kv1.5, highlighting the potential of the indole scaffold for developing new anti-arrhythmic drugs.

Research Findings on this compound Derivatives as SHP2 Inhibitors Remain Undisclosed in Publicly Available Literature

Despite extensive searches of scientific databases and publicly available research, no specific information or data has been found regarding the pharmacological profiling and biological activities of this compound derivatives as inhibitors of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) enzyme.

SHP2 is a well-validated target in oncology and other diseases, and numerous chemical scaffolds have been investigated for their potential to inhibit its function. These include, but are not limited to, imidazopyrazines, triazoloquinazolinones, and various allosteric inhibitors that bind to a tunnel at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains. While some investigated SHP2 inhibitors contain fluorinated phenyl groups or related heterocyclic systems, a direct connection to a 4,6-difluoro-substituted indoline core is not documented in the available resources.

Structure Activity Relationship Sar Studies of 4,6 Difluoroindoline Hydrochloride and Its Analogues

Fundamental Principles and Methodologies of SAR Investigations

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the correlation between the chemical structure of a molecule and its biological activity. The primary goal of SAR studies is to identify the key structural features, or pharmacophores, responsible for a compound's therapeutic effects and to guide the design of more potent and selective analogues.

Experimental SAR Techniques

Experimental SAR investigations involve the systematic synthesis and biological evaluation of a series of related compounds. researchgate.net By modifying specific parts of a lead molecule and observing the resulting changes in activity, researchers can deduce which functional groups and structural motifs are crucial for its biological function. Key experimental techniques include:

Analogue Synthesis: A library of analogues is created by systematically altering substituents, ring systems, and linkers of a lead compound. For instance, in the context of indoline (B122111) derivatives, this could involve changing the type and position of halogen atoms on the aromatic ring.

Biological Assays: The synthesized analogues are then tested for their biological activity using in vitro and in-vivo assays. For antimicrobial SAR studies, this typically involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. nih.govnih.gov The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

High-Throughput Screening (HTS): This automated technique allows for the rapid testing of large numbers of compounds, accelerating the identification of promising drug candidates from extensive chemical libraries.

Computational SAR Methods and Molecular Modeling

In recent years, computational methods have become indispensable tools in drug discovery, complementing experimental approaches by providing insights into molecular interactions at an atomic level. semanticscholar.org These in silico techniques can predict the biological activity of virtual compounds, thereby reducing the time and cost associated with synthesizing and testing a large number of analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. semanticscholar.org These models can be used to predict the activity of new, unsynthesized molecules. For instance, a 2D-QSAR study on indole (B1671886) derivatives used a multiple linear regression (MLR) approach to link theoretical chemical descriptors to antibacterial activity. semanticscholar.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a bacterial enzyme. researchgate.netnih.gov By simulating the interaction between a compound and its target, molecular docking can help to elucidate the mechanism of action and identify key binding interactions. For example, docking studies of spiro-indoline-dione derivatives have been used to simulate their interaction with bacterial proteins. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. This "pharmacophore" can then be used as a template to search for new compounds with similar features.

Impact of Halogen Substitution on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.

Influence of Fluorine Atoms on Reactivity and Biological Properties

The incorporation of fluorine into a molecule can have profound effects on its properties. Due to its high electronegativity and small size, fluorine can alter the electronic distribution within a molecule, influence its conformation, and block sites of metabolic oxidation. researchgate.net The introduction of a 4-fluoroindoline (B1316176) moiety has been shown to result in a significant increase in the inhibitory activity of certain compounds against enzymes like PERK, with the fluorinated analogue demonstrating a threefold increase in potency compared to its non-fluorinated counterpart. researchgate.net Studies on other heterocyclic compounds have also demonstrated that the position of the fluorine atom is crucial for its biological activity. researchgate.net

Comparison with Other Halogenated Analogues

The nature of the halogen atom (fluorine, chlorine, bromine, iodine) can significantly impact the antimicrobial activity of a compound. While direct comparative studies on a series of 4,6-dihaloindolines are limited in the public domain, research on other heterocyclic scaffolds provides valuable insights.

For instance, a study on peptoids revealed a clear correlation between the nature of the halogen and antimicrobial activity against Gram-positive bacteria, with activity increasing from fluorine to iodine. nih.gov In contrast, another study on indole derivatives found that compounds with a m-chlorophenyl substituent exhibited strong antibacterial activity. nih.gov Research on 3-substituted indole-2-one and -thione derivatives also identified several chloro-substituted compounds with notable antimicrobial effects. researchgate.net

The following table summarizes the antimicrobial activity of some halogenated indole and indoline derivatives from various studies, highlighting the influence of different halogens.

| Compound Type | Halogen Substituent | Test Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole | m-chlorophenyl | MRSA | 6.25 | nih.gov |

| Indole-triazole | m-chlorophenyl | MRSA | 6.25 | nih.gov |

| Spiro-indoline-dione | 5-Nitro | E. faecalis | 375 | nih.gov |

| Spiro-indoline-dione | 5-Nitro | S. aureus | 750 | nih.gov |

Correlating Structural Modifications with Antimicrobial Activity

The antimicrobial potency of indoline derivatives can be fine-tuned by various structural modifications beyond halogenation. SAR studies on different classes of indole and indoline compounds have revealed several key trends.

For example, in a series of indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, the nature of the substituent on the phenyl ring was found to be critical for activity. nih.gov Specifically, compounds bearing a meta-chlorophenyl group demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In another study on 3-substituted indole-2-one and -thione derivatives, compounds with specific substitutions at the 3-position showed notable activity against various bacterial strains, including MRSA and Salmonella enterica. researchgate.net Furthermore, research on N-substituted indoline derivatives of sultams indicated that the introduction of piperidine, morpholine, and methylpiperazine substituents enhanced the pharmacological properties of the compounds. documentsdelivered.com

These findings underscore the importance of systematic structural modifications in optimizing the antimicrobial profile of indoline-based compounds. The strategic placement of different functional groups can lead to enhanced potency, broader spectrum of activity, and improved drug-like properties.

SAR of Indole-2-carboxamides as MmpL3 Inhibitors

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents that target the essential mycobacterial membrane protein Large 3 (MmpL3). acs.orgnih.govotago.ac.nz MmpL3 is a transporter vital for moving mycolic acid precursors from the cytoplasm to the periplasmic space, a critical step in the formation of the mycobacterial outer membrane. nih.govnih.gov Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial death. otago.ac.nz

SAR studies have revealed several key structural requirements for the potent inhibition of MmpL3 by indole-2-carboxamide derivatives:

The Indole Core and Amide Linker : The indole-2-carboxamide core is considered a crucial pharmacophore. researchgate.net The amide linker's nitrogen and the indole ring's nitrogen (unsubstituted) are both essential for potency. researchgate.net The amide group can form hydrogen bonds with the target enzyme, a key interaction for inhibitory activity. nih.gov

Substitutions on the Indole Ring : Modifications on the indole ring significantly impact activity. Chloro, fluoro, or cyano substitutions at the 4- and 6-positions have been shown to greatly improve metabolic stability. acs.orgnih.gov Specifically, 4,6-difluoro substitution has been identified as optimal for anti-TB activity in some analogue series. rsc.org Halogen groups are generally preferred over methyl groups at these positions. researchgate.net

The Lipophilic Moiety : A lipophilic and rigid bulky group attached to the amide nitrogen is important for antimycobacterial activity. nih.gov Attaching alkyl groups to a cyclohexyl ring, for instance, was found to significantly boost activity against Mycobacterium tuberculosis. acs.orgnih.gov

A significant breakthrough in this class was the identification of 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide. acs.orgnih.gov This compound demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis, highlighting the favorable contribution of the 4,6-difluoro substitution pattern. acs.orgnih.gov

| Compound/Series | Key Structural Features | Impact on MmpL3 Inhibition | Source(s) |

| Indole-2-carboxamides | Core scaffold | Essential for activity; identified as a promising class of MmpL3 inhibitors. | acs.orgnih.gov |

| 4,6-disubstituted Analogues | Chloro, fluoro, or cyano groups at positions 4 and 6. | Significantly improves metabolic stability. | acs.orgnih.gov |

| 4,6-difluoroindole (B180311) scaffold | Fluorine at positions 4 and 6. | Considered optimal for anti-TB activity in certain series. | rsc.org |

| N-cyclohexyl Analogues | Alkyl groups on the cyclohexyl ring. | Dramatically increases anti-TB activity but can decrease solubility. | acs.orgnih.govresearchgate.net |

| Compound 26 | 4,6-difluoro substitution combined with a trimethylbicyclo[3.1.1]heptan-3-yl group. | Shows excellent activity against drug-sensitive, MDR, and XDR M. tuberculosis. | acs.orgnih.gov |

Role of Lipophilicity in Antitubercular Efficacy

Lipophilicity, the ability of a compound to dissolve in fats and lipids, plays a critical but complex role in the efficacy of indole-2-carboxamide-based antitubercular agents. A conspicuous trend of "high lipophilicity = high activity" has been noted for many MmpL3 inhibitors. rsc.org This is likely because a higher lipophilicity facilitates the diffusion of the compounds through the lipid-rich mycobacterial cell wall to reach their target, MmpL3. rsc.org

Efforts to mitigate high lipophilicity include:

Reducing Lipophilic Atoms : One strategy involves reducing the number of lipophilic atoms to increase the percentage of heteroatoms in the molecule. nih.gov This can lead to enhanced aqueous solubility. nih.gov

Introducing Polar Functional Groups : The introduction of specific substituents can reduce lipophilicity while preserving activity. For instance, a 6-cyano (CN) substituent on diarylquinoline analogues of the anti-TB drug bedaquiline (B32110) was found to substantially lower lipophilicity with only a modest effect on potency. nih.gov This highlights that while lipophilicity is a key driver for efficacy in many MmpL3 inhibitors, it is not the sole parameter influencing potency. rsc.org

SAR in Anticancer Activity

Indole derivatives are a prominent scaffold in the development of novel anticancer agents, with their structural versatility allowing them to interact with numerous biological targets involved in cancer progression. nih.govmdpi.com SAR studies have been crucial in identifying the structural features of indole analogues that contribute to their cytotoxic and antimetastatic activities.

Key SAR findings for indole derivatives in oncology include:

Substitution at the N-1 Position : Methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance anticancer activity by as much as 60-fold compared to unsubstituted analogues. nih.gov However, in other series, an unsubstituted indole N-H is crucial for forming hydrogen bonds with target receptors. nih.gov

Substitution at the C-3 Position : The introduction of an aryl group substituted with bromine at the C-3 position has shown favorable results for tyrosine kinase (TK) inhibition. mdpi.com

Substitution on the Indole Aromatic Ring : The position and nature of substituents on the indole's benzene (B151609) ring are critical. mdpi.com

Halogen substitutions (F, Cl, Br) at position C-5 or C-7 often have a positive effect on cytotoxicity. mdpi.com

In a series of 4-anilino-quinazoline derivatives, a 6,7-dimethoxy substitution pattern showed better inhibitory effects against EGFR and VEGFR-2 compared to a dioxolane ring at the same positions. nih.gov

For some quinoline (B57606) derivatives, a methoxy (B1213986) group at the C-6 position was found to contribute significantly to inhibiting metastasis. nih.gov

Hybrid Molecules : Combining the indole scaffold with other pharmacologically active moieties, such as thiazolidinedione and triazole, has yielded hybrid molecules with significant anticancer activity. mdpi.com SAR analysis of these hybrids indicated that halogen substitutions, particularly chloro and bromo groups at the para position of a phenyl ring, enhanced anticancer activity. mdpi.com

| Structural Feature | Position | Effect on Anticancer Activity | Source(s) |

| Methyl Group | N-1 | Significantly enhanced activity (up to 60-fold) in some series. | nih.gov |

| Aryl Group with Bromine | C-3 | Favorable for Tyrosine Kinase (TK) inhibition. | mdpi.com |

| Halogen (F, Cl, Br) | C-5 or C-7 | Generally increases cytotoxicity. | mdpi.com |

| Methoxy Group | C-6 (on quinoline) | Contributes to antimetastatic activity. | nih.gov |

| 6,7-dimethoxy | C-6 & C-7 | Better EGFR and VEGFR-2 inhibition than a dioxolane ring. | nih.gov |

SAR for Enzyme Inhibition Activity (e.g., Urease)

Indole derivatives have been investigated as inhibitors of various enzymes, including urease. nih.govtandfonline.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori, making it an attractive target for treating gastrointestinal infections. mdpi.comnih.govnih.gov

SAR studies on indole-based urease inhibitors have identified several important structural elements:

The Indole Scaffold : The indole ring itself is a valuable lead structure for developing potent urease inhibitors. mdpi.com

Substituents on the Indole Ring : In a series of N-substituted indole-3-carbaldehyde oxime derivatives, the nature and position of substituents were critical for activity. mdpi.com One study of various indole analogues found that compounds with electron-withdrawing groups (like Cl) or electron-donating groups (like OH or OCH₃) on the phenyl ring attached to the indole scaffold showed potent urease inhibition, with many being significantly more active than the standard inhibitor, thiourea. tandfonline.com

The Oxime Moiety : For indole-3-carbaldehyde oximes, both syn and anti isomers were synthesized and evaluated. mdpi.com The results showed that specific isomers of certain derivatives were the most potent inhibitors, indicating that the stereochemistry of the oxime group is a determinant of activity. mdpi.comnih.gov

Binding Interactions : Molecular docking studies suggest that the indole ring and the carboxamide moiety play a decisive role in the inhibitory activity by forming favorable interactions with the enzyme's active site. nih.gov

| Compound Series | Key Structural Features | Urease Inhibition Activity (IC₅₀) | Source(s) |

| Indole-3-carbaldehyde oxime (Compound 9) | N-benzyl indole-3-carbaldehyde oxime | 0.0345 mM | mdpi.comnih.gov |

| Indole-3-carbaldehyde oxime (Compound 8) | N-p-methylbenzyl indole-3-carbaldehyde oxime | 0.0516 mM | mdpi.comnih.gov |

| Indole Analogue (Compound 5) | 2-(4-chlorophenyl)-1H-indole | 0.60 µM | tandfonline.com |

| Indole Analogue (Compound 22) | 2-(4-hydroxyphenyl)-1H-indole | 0.90 µM | tandfonline.com |

| Thiourea (Standard) | - | 0.2387 mM / 21.86 µM | tandfonline.commdpi.comnih.gov |

Optimization of Selectivity and Potency through SAR

Antitubercular Agents : In the development of indole-2-carboxamide MmpL3 inhibitors, SAR has guided modifications to improve potency, metabolic stability, and solubility. acs.orgnih.gov Initial hits often suffered from high lipophilicity and poor solubility. acs.orgnih.gov SAR studies revealed that specific substitutions, such as the 4,6-difluoro pattern on the indole ring, could maintain or enhance potency while improving metabolic properties. acs.orgnih.govrsc.org This led to the development of advanced analogues like compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), which exhibits exceptional potency and superior drug-like properties. acs.orgnih.gov

Anticancer Agents : For anticancer applications, SAR is used to fine-tune the structure of indole derivatives to achieve dual inhibition of targets like EGFR and CDK2 or to enhance selectivity for cancer cells over healthy cells. nih.gov For example, SAR analysis of indole-2-carboxamides identified that a 2-methylpyrrolidin-1-yl phenethyl derivative was the most potent antiproliferative compound against several cancer cell lines and was a more effective CDK2 inhibitor than the reference drug. nih.gov The strategic placement of halogen atoms and other functional groups, guided by SAR, is a common strategy to increase cytotoxicity against tumor cells. mdpi.commdpi.com The development of hybrid molecules, which combine the indole scaffold with other anticancer pharmacophores, is another optimization strategy informed by SAR to target drug resistance mechanisms. mdpi.comnih.gov

Other Targets : Beyond these areas, SAR has been critical in optimizing indole-2-carboxamides as allosteric modulators for the cannabinoid receptor 1 (CB1). acs.org These studies defined the optimal length of alkyl chains at the C3 position and the necessary electronic properties of substituents at the C5 position to modulate receptor binding and function. acs.org Similarly, in the development of antiplasmodial (antimalarial) agents, SAR was used to explore the indole, pyridyl, and pyrrolidine (B122466) motifs of lead compounds, leading to new analogues with enhanced potency and improved metabolic stability. acs.org

In essence, SAR provides a roadmap for medicinal chemists, allowing for the systematic modification of a lead structure to amplify desired biological activities and mitigate undesirable properties, ultimately paving the way for the development of more effective and safer therapeutic agents.

Preclinical Data on 4,6-Difluoroindoline (B177666) Hydrochloride Remains Elusive

Despite a comprehensive search of publicly available scientific literature, no specific preclinical research or pharmacological data could be found for the chemical compound "4,6-Difluoroindoline hydrochloride" or its derivatives. Searches for in vitro efficacy, cytotoxicity assessments, mechanistic studies, and pharmacokinetic profiles of this particular compound yielded no direct results.

The scientific community has explored various other fluorinated indole and indoline derivatives, investigating their potential as therapeutic agents. For instance, research has been conducted on 3-substituted indolin-2-ones as selective receptor tyrosine kinase inhibitors. nih.gov Similarly, other indoline and indole derivatives have been designed and evaluated as potent and selective α1A-adrenoceptor antagonists. acs.org

Furthermore, studies on compounds such as 4,7-difluoro-5,6-dihydroxytryptamine have been published, detailing their synthesis and biological evaluation. nih.gov The broader classes of indole- and pyrazole-containing compounds have also been the subject of research, with investigations into their potential anti-cancer properties. nih.gov The indole nucleus itself is a well-recognized scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of pharmacological activities. rsc.org

However, none of the available literature specifically addresses the preclinical and pharmacological evaluation of this compound or its direct derivatives as requested. Information regarding its activity against pathogen strains, effects on mammalian cell lines, biological targets, ligand-target interactions, or pharmacokinetic properties is not present in the reviewed scientific domain.

Therefore, the generation of an article detailing the preclinical research and pharmacological evaluation of this compound and its derivatives is not possible at this time due to the absence of relevant scientific data.

Preclinical Research and Pharmacological Evaluation of 4,6 Difluoroindoline Hydrochloride Derivatives

Pharmacokinetic (PK) Considerations in Compound Optimization

Impact on Renal Clearance

The kidney is a critical organ for the elimination of drugs and their metabolites from the body. Renal clearance is a complex process involving glomerular filtration, active tubular secretion, and passive tubular reabsorption. The physicochemical properties of a compound, such as its size, charge, and lipophilicity, as well as its interaction with renal transporters, significantly influence its rate of renal clearance. nih.gov

For indoline-based compounds, modifications to the core structure can be expected to alter their renal handling. While specific data on the renal clearance of 4,6-difluoroindoline (B177666) hydrochloride derivatives is not available, general principles of drug elimination suggest that the introduction of fluorine atoms could modulate this parameter. Fluorination can alter the electronic properties and lipophilicity of a molecule, which in turn can affect its interaction with renal transporters and its extent of reabsorption from the renal tubules. acs.orgnih.gov Early assessment of renal clearance pathways is crucial in drug discovery to anticipate potential drug-drug interactions and to understand the compound's disposition, especially for compounds that may be co-administered with other renally cleared drugs. nih.gov

Bioavailability and In Vivo Activity Correlations

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key determinant of a drug's in vivo efficacy. It is influenced by a multitude of factors including aqueous solubility, membrane permeability, and first-pass metabolism. The strategic placement of fluorine atoms in a molecule is a well-established method in medicinal chemistry to enhance metabolic stability and improve oral bioavailability. nih.gov

In a study on fluorinated indazole derivatives, which share structural similarities with indolines, the position of fluorine substitution was shown to have a dramatic impact on oral bioavailability. For instance, a 6-fluoroindazole derivative demonstrated a significant increase in oral bioavailability (61%) compared to its non-fluorinated or differently fluorinated counterparts. nih.gov This enhancement in bioavailability correlated with a significant improvement in the compound's in vitro inhibitory potency against its target. nih.gov

A study on chloro and nitro indolinone derivatives provided specific pharmacokinetic parameters that highlight the potential for good oral absorption and bioavailability in this class of compounds. The data from this study is summarized in the interactive table below.

Table 1: Pharmacokinetic Parameters of Substituted Indolinone Derivatives

| Compound | High Gastrointestinal (GI) Absorption | Bioavailability Score | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein Substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor |

|---|---|---|---|---|---|---|---|

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | Yes | 0.55 | Yes | No | Yes | Yes | Yes |

| (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | Yes | 0.55 | Yes | No | Yes | Yes | Yes |

Data sourced from a study on chloro and nitro indolinone derivatives. nih.gov

SAR-Supporting PK Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. Integrating pharmacokinetic (PK) data into SAR studies is crucial for the development of drug candidates with both potent in vitro activity and favorable in vivo properties.

For indole-based compounds, SAR studies have demonstrated that even subtle structural modifications can lead to significant changes in their pharmacokinetic profiles. In a series of indole-derived cannabinoids, the length of a carbon chain substituent was directly related to receptor affinity and in vivo potency. limef.com This highlights how systematic structural modifications can be used to optimize the therapeutic potential of a compound series.

In the context of fluorinated indoles, SAR studies have shown that the position of the fluorine atom is a critical determinant of biological activity and pharmacokinetic properties. nih.gov As mentioned previously, the placement of a fluorine atom at the 6-position of an indazole ring led to a marked increase in both in vitro potency and oral bioavailability. nih.gov This type of SAR data, which directly links structural changes to pharmacokinetic outcomes, is invaluable for guiding the design of new chemical entities with improved drug-like properties. While specific SAR-supporting PK studies for 4,6-difluoroindoline hydrochloride were not identified, the principles derived from related compound series strongly suggest that the difluoro substitution pattern would be a key area of investigation for understanding its pharmacokinetic behavior.

Future Directions and Research Opportunities

Development of Novel 4,6-Difluoroindoline (B177666) Hydrochloride Derivatives

The synthesis of novel derivatives is a cornerstone of modern drug discovery, allowing for the fine-tuning of a lead compound's pharmacological profile. For 4,6-Difluoroindoline hydrochloride, the indoline (B122111) nucleus presents several sites for chemical modification, offering a rich field for the creation of a diverse chemical library.

Key areas for derivatization include:

N-Substitution: The secondary amine of the indoline ring is a prime location for introducing a variety of substituents. Alkylation, acylation, arylation, and the introduction of heterocyclic moieties at this position can significantly impact the molecule's properties.

Substitution at C2 and C3: The pyrroline (B1223166) ring of the indoline scaffold can also be functionalized. The introduction of alkyl, aryl, or other functional groups at these positions can influence the molecule's three-dimensional shape and its interaction with biological targets.

Modifications to the Fluorine Atoms: While technically challenging, the replacement of one or both fluorine atoms with other functional groups could lead to derivatives with altered electronic and steric properties.

The synthesis of such derivatives would likely employ modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, to build complexity and diversity. The resulting library of compounds would then be screened for a wide range of biological activities.

Table 1: Potential Novel Derivatives of this compound and Their Research Focus

| Derivative Class | Potential Substituents | Primary Research Focus |

| N-Aryl derivatives | Phenyl, pyridyl, substituted aromatics | Modulation of electronic properties and potential for improved protein-ligand interactions. |

| N-Acyl derivatives | Acetyl, benzoyl, heterocyclic acyl groups | Enhancement of metabolic stability and exploration of different binding modes. |

| C2-Spirocyclic derivatives | Cyclopropyl, cyclobutyl, oxetanyl groups | Introduction of three-dimensional complexity to explore new chemical space. |

| C3-Functionalized derivatives | Hydroxyl, amino, carboxylic acid groups | Improvement of solubility and potential for new hydrogen bonding interactions. |

Advanced Mechanistic Studies and Target Elucidation

A fundamental aspect of developing any new therapeutic agent is understanding its mechanism of action. For this compound and its derivatives, this would involve a multi-pronged approach to identify their biological targets and elucidate the molecular pathways they modulate.

Initial steps would involve high-throughput screening against a panel of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors). The introduction of fluorine atoms can significantly alter the pKa of nearby functional groups, potentially leading to enhanced binding affinity and selectivity for specific targets. nih.gov

Once a preliminary target is identified, more advanced techniques can be employed:

Affinity Chromatography: Using a derivative of this compound immobilized on a solid support to capture its binding partners from cell lysates.

Photoaffinity Labeling: Incorporating a photoreactive group into the molecule to covalently label its target protein upon UV irradiation.

Computational Modeling and Docking: Using computer simulations to predict the binding mode of the compound within the active site of a target protein. This can provide valuable insights for designing more potent and selective derivatives.

Understanding the mechanism of action is crucial for predicting the therapeutic potential and potential side effects of a new drug candidate.

Translational Research and Therapeutic Potential

The ultimate goal of medicinal chemistry research is to translate laboratory discoveries into effective therapies. Based on the known biological activities of other fluorinated indole (B1671886) derivatives, this compound and its analogs hold promise in several therapeutic areas.

Fluorinated compounds are prevalent in modern pharmaceuticals, often enhancing metabolic stability and bioavailability. news-medical.net The presence of the difluoroindoline core suggests potential applications in:

Oncology: Many anticancer drugs contain fluorinated moieties. The unique electronic properties of the difluorinated ring could lead to the discovery of novel kinase inhibitors or compounds that disrupt protein-protein interactions critical for cancer cell survival.

Neuroscience: Indole-based structures are common in drugs targeting the central nervous system. The lipophilicity imparted by the fluorine atoms could facilitate crossing the blood-brain barrier, making these compounds candidates for treating neurological and psychiatric disorders.

Infectious Diseases: Fluorinated quinolones are a well-established class of antibiotics. It is conceivable that difluoroindoline derivatives could exhibit antibacterial or antiviral activity.

Translational research would involve evaluating the efficacy of promising compounds in preclinical models of disease, such as cell-based assays and animal models. This stage of research is critical for determining the therapeutic potential and advancing a compound towards clinical trials.

Addressing Challenges in Drug Discovery and Development

The path from a promising lead compound to a marketed drug is fraught with challenges. For this compound, these challenges are likely to be multifaceted.

Synthetic Challenges:

The regioselective synthesis of 4,6-difluoroindoline can be complex. Developing efficient and scalable synthetic routes is a primary hurdle.

The introduction of fluorine atoms late in a synthetic sequence can be difficult, often requiring specialized reagents and reaction conditions.

Pharmacokinetic and Toxicological Challenges:

While fluorine can improve metabolic stability, it can also lead to the formation of toxic metabolites. Careful toxicological profiling is essential.

Achieving a desirable balance of efficacy and safety is a constant challenge in drug development.

Intellectual Property:

The novelty and patentability of new derivatives will be a key consideration for any commercial development efforts.

Overcoming these challenges will require a collaborative effort between synthetic chemists, pharmacologists, and toxicologists. The development of novel synthetic methods and a deeper understanding of fluorine's role in drug-protein interactions will be crucial for unlocking the full therapeutic potential of this compound and its derivatives. nih.gov

Table 2: Key Challenges and Potential Mitigation Strategies in the Development of this compound Derivatives

| Challenge | Description | Potential Mitigation Strategies |

| Synthesis | Difficulty in achieving regioselective fluorination and developing scalable synthetic routes. | Exploration of novel fluorinating reagents and catalytic methods. Process optimization and development of robust manufacturing processes. |

| Metabolic Stability | Unpredictable metabolic pathways that could lead to inactive or toxic metabolites. | In vitro and in vivo metabolism studies to identify major metabolites. Design of derivatives with improved metabolic profiles. |

| Off-Target Effects | Binding to unintended biological targets, leading to side effects. | Comprehensive off-target screening and selectivity profiling. Structure-activity relationship studies to minimize off-target interactions. |

| Bioavailability | Poor absorption, distribution, metabolism, and excretion (ADME) properties. | Formulation strategies to improve solubility and absorption. Prodrug approaches to enhance bioavailability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Difluoroindoline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with fluorination of precursor molecules (e.g., phenol derivatives) using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Subsequent steps may include cyclization and salt formation with HCl. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) during fluorination to prevent side reactions.

- Catalysts : Use of palladium or copper catalysts for coupling reactions to introduce substituents.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.

Post-synthesis, the hydrochloride form is precipitated to improve stability .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm fluorine positioning and aromatic proton environments. C NMR verifies carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms and chloride counterion (if crystals are obtainable).

- Elemental Analysis : Ensures stoichiometric Cl content in the hydrochloride salt .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

- Methodological Answer : The hydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability studies under varying pH (2–9) and temperature (4–40°C) are essential:

- Degradation Pathways : Hydrolysis of the indoline ring under acidic conditions (pH < 3) or oxidation at elevated temperatures.

- Stabilizers : Use of antioxidants (e.g., ascorbic acid) in storage buffers mitigates oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., overlapping NMR signals) in this compound analysis?

- Methodological Answer :

- 2D NMR Techniques : Utilize HSQC and HMBC to differentiate overlapping H signals by correlating proton-carbon couplings.

- Isotopic Labeling : N or C labeling (if feasible) clarifies ambiguous assignments.

- Computational Modeling : DFT calculations predict chemical shifts and verify experimental data .

Q. What experimental strategies mitigate degradation of this compound under varying pH conditions during biological assays?

- Methodological Answer :

- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) for physiological studies; avoid Tris buffers at alkaline pH.

- Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances long-term stability.

- Real-Time Monitoring : HPLC-UV at 254 nm tracks degradation products during kinetic studies .

Q. How can reaction conditions be optimized to minimize by-products in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent polarity.

- By-Product Analysis : GC-MS identifies impurities (e.g., dehalogenated intermediates) for targeted suppression.

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions like dimerization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC values) for this compound?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity).

- Batch Purity : LC-MS quantifies impurities (>99% purity required for reliable data).

- Target Validation : Confirm compound specificity via CRISPR knockouts or competitive binding assays .

Stability and Storage Guidelines

| Parameter | Optimal Condition | Degradation Risk | Mitigation Strategy |

|---|---|---|---|

| Temperature | -20°C (lyophilized) | Hydrolysis at >25°C | Store under inert gas (N) |

| pH | 5.0–6.0 (in solution) | Ring-opening at pH < 3 | Use citrate buffer |

| Light Exposure | Amber vials | Photodegradation | Wrap containers in foil |

Note: Data derived from stability studies on analogous hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro